REACTION_CXSMILES
|
FC1C=C[C:5]2C(C3CCN(CCN)CC3)=N[O:8][C:4]=2[CH:3]=1.C(N(CC)CC)C.[ClH:27].[C:28]([Cl:36])(=[O:35])[C:29]1C=CC=N[CH:30]=1>C(Cl)(Cl)Cl.C(Cl)Cl>[CH:29]([O:8][CH:4]([CH3:3])[CH3:5])([CH3:30])[CH3:28].[OH2:35].[ClH:36].[ClH:27] |f:2.3,7.8.9|
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C(=NO2)C2CCN(CC2)CCN)C=C1
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
nicotinoyl chloride hydrochloride
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CN=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography over a silica gel column (SiO2, 25 g; eluted with DCM and 1-3% MeOH in DCM)
|
Type
|
CUSTOM
|
Details
|
The free base thus purified
|
Type
|
ADDITION
|
Details
|
This product was treated with 1M
|
Type
|
CUSTOM
|
Details
|
HCl in ethanol and recrystallized twice from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O.Cl.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |